molecular formula C23H25NOSn B14596463 N-(3-triphenylstannylpropyl)acetamide CAS No. 59409-78-8

N-(3-triphenylstannylpropyl)acetamide

Cat. No.: B14596463
CAS No.: 59409-78-8
M. Wt: 450.2 g/mol
InChI Key: ZEQVPUBIRCVWAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Triphenylstannylpropyl)acetamide is an organotin acetamide derivative characterized by a propyl chain bearing a triphenylstannyl (SnPh₃) group and an acetamide moiety. Organotin compounds are notable for their diverse applications in organic synthesis, catalysis, and medicinal chemistry due to the unique electronic and steric properties imparted by the tin atom . Structural analogs, such as N-(3-phenylpropyl)acetamide derivatives, are discussed in the literature, enabling indirect comparisons based on substituent effects and bioactivity trends .

Properties

CAS No.

59409-78-8

Molecular Formula

C23H25NOSn

Molecular Weight

450.2 g/mol

IUPAC Name

N-(3-triphenylstannylpropyl)acetamide

InChI

InChI=1S/3C6H5.C5H10NO.Sn/c3*1-2-4-6-5-3-1;1-3-4-6-5(2)7;/h3*1-5H;1,3-4H2,2H3,(H,6,7);

InChI Key

ZEQVPUBIRCVWAJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-triphenylstannylpropyl)acetamide typically involves the reaction of triphenyltin chloride with a suitable propylamine derivative, followed by acylation with acetic anhydride or acetyl chloride. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the process is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic nature of organotin compounds.

Chemical Reactions Analysis

Types of Reactions

N-(3-triphenylstannylpropyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-triphenylstannylpropyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-triphenylstannylpropyl)acetamide involves its interaction with molecular targets through the stannyl group. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes. The exact pathways and molecular targets are still under investigation, but the compound’s ability to form stable complexes with biological molecules is a key factor in its activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

The following analysis compares N-(3-triphenylstannylpropyl)acetamide with analogous compounds from the evidence, focusing on structural features, synthetic pathways, and pharmacological activities.

Structural and Electronic Comparisons
Compound Name Key Substituent/Group Notable Properties/Effects Reference
N-(3-Phenylpropyl)acetamide Phenylpropyl chain Lipophilic; used as a reference standard in analytical chemistry .
N-(3,3-Diphenylpropyl)acetamide Diphenylpropyl chain Enhanced steric bulk; influences crystallinity and solubility .
N-(3-Chlorophenyl)acetamide Chlorine substituent Electron-withdrawing; alters solid-state geometry and reactivity .
N-(4-Methoxyphenyl)acetamide Methoxy group Electron-donating; improves anti-cancer activity in HCT-116 and MCF-7 cell lines .
This compound Triphenylstannyl group Hypothesized : High lipophilicity, potential organometallic reactivity, and toxicity risks (common in tin compounds). N/A

Key Observations :

  • Unlike electron-donating (e.g., methoxy) or withdrawing (e.g., nitro) groups, the SnPh₃ group may introduce metal-ligand interactions, affecting binding to biological targets .
Pharmacological Activities
Compound Class Bioactivity Mechanism/Application Reference
Phenoxy acetamides (e.g., Compound 38) Anti-cancer (IC₅₀ < 10 µM in HCT-116, MCF-7) Inhibition of tubulin polymerization .
Pyridazinone acetamides FPR2 receptor agonism; activates calcium mobilization in neutrophils . Anti-inflammatory potential
Benzoylthiourea acetamides Antimicrobial (gram-positive bacteria and fungi) . Disruption of cell membrane integrity
Organotin acetamides Hypothesized : Cytotoxicity or anti-proliferative effects (untested). Potential DNA binding via tin coordination. N/A

Critical Analysis :

  • While most acetamides in the evidence show moderate to high anti-cancer or antimicrobial activity, organotin derivatives are unexplored in the provided data. External studies suggest organotin compounds can exhibit cytotoxicity but often with significant toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.